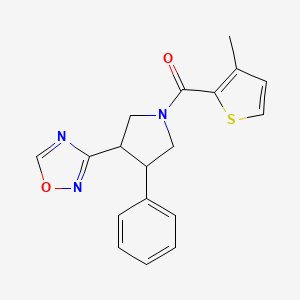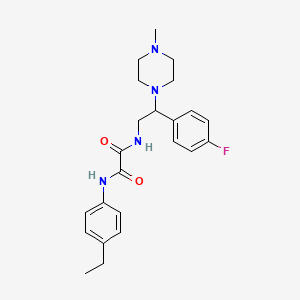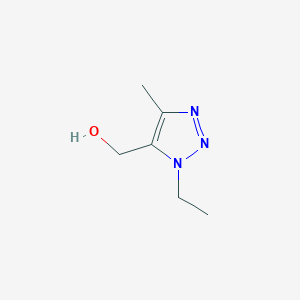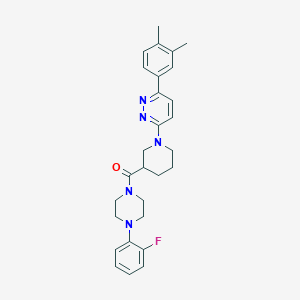
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a thiophene ring . The presence of these functional groups suggests that this compound could have a wide range of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The phenyl group is a six-membered aromatic ring, the pyrrolidine ring is a five-membered ring containing one nitrogen atom, and the thiophene ring is a five-membered ring containing one sulfur atom .Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Nematocidal Activity: 1,2,4-Oxadiazole derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. These compounds could potentially serve as low-risk chemical pesticides to protect crops from nematode infestations.
Anti-Fungal Activity: Against Rhizoctonia solani, a fungal pathogen causing rice sheath wilt, the title compounds exhibit anti-fungal properties. This suggests their potential use in crop protection and disease management.
Antibacterial Effects: Several derivatives (compounds 5m, 5r, 5u, 5v, 5x, and 5y) exhibit strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial leaf blight. Their EC50 values are superior to existing pesticides like bismerthiazol (BMT) and thiodiazole copper (TDC).
Additionally, compounds 5p, 5u, and 5v show excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. These results highlight the potential of 1,2,4-oxadiazole derivatives as alternative templates for novel antibacterial agents .
Medicinal and Drug Discovery Applications
1,2,4-Oxadiazoles, including our compound of interest, play a crucial role in drug discovery. Their bioisosteric relationship with amides enhances hydrolytic and metabolic stability. Researchers have explored these derivatives for various therapeutic purposes, such as anticancer, vasodilator, and anticonvulsant agents .
Miscellaneous Applications
The energetic behavior exhibited by oxadiazole derivatives makes them interesting candidates for scintillating materials and other specialized applications .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of biological activities exhibited by similar compounds, this compound could be a promising candidate for drug development . Further studies could also investigate the compound’s chemical reactivity and physical properties, as well as potential methods for its synthesis .
Wirkmechanismus
Target of Action
1,2,4-Oxadiazoles have been found to exhibit a broad spectrum of biological activities. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
The mode of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to exhibit inhibitory activity against enzymes like HDAC-1 .
Biochemical Pathways
The affected biochemical pathways can also vary widely. Some 1,2,4-oxadiazole derivatives have shown antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), indicating they may affect bacterial biochemical pathways .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazoles can include inhibitory effects on target enzymes, antibacterial effects, and potentially other effects depending on the specific compound .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action of 1,2,4-oxadiazoles .
Eigenschaften
IUPAC Name |
(3-methylthiophen-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-8-24-16(12)18(22)21-9-14(13-5-3-2-4-6-13)15(10-21)17-19-11-23-20-17/h2-8,11,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQODBGBUHVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2697739.png)

![4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)
![1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2697744.png)




![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)
